

Gene Expression Profiling in Response to Retinamide Treatment: A Technical Overview

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Compound of Interest		
Compound Name:	Retinamide, N,N-diethyl-	
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Disclaimer: As of October 2025, comprehensive gene expression profiling data for N,N-diethyl-retinamide is not available in the public domain. This technical guide therefore focuses on two closely related and extensively studied retinoids: all-trans retinoic acid (ATRA) and N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR). The findings presented for these compounds may offer insights into the potential biological activities of other retinamide derivatives.

Introduction to Retinoid Signaling and Gene Regulation

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Their effects are primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors.[1][3] Upon binding to a retinoid, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] It is estimated that over 500 genes are direct or indirect targets of retinoic acid signaling.[1][5]

While ATRA is a potent activator of RARs, synthetic retinoids like Fenretinide can exert their effects through both receptor-dependent and -independent pathways.[6][7] Fenretinide, for instance, has been shown to induce apoptosis in a manner that is independent of RAR activation, potentially involving the generation of reactive oxygen species (ROS) and modulation of other signaling cascades.[6][8]



This guide provides a detailed overview of the gene expression changes induced by ATRA and Fenretinide in different biological contexts, along with the experimental methodologies used to obtain this data and the signaling pathways involved.

All-Trans Retinoic Acid (ATRA): Gene Expression in Human Skin

ATRA is widely used in dermatology to treat conditions like acne and photoaging due to its profound effects on skin cell growth and differentiation.[9]

Quantitative Gene Expression Data

The following table summarizes the significant changes in gene expression in full-thickness human skin explants 24 hours after topical application of ATRA, as determined by oligonucleotide microarrays.[9]



Gene Symbol	Gene Name	Fold Change	Function in Skin	
Up-regulated				
SAMD9	Sterile Alpha Motif Domain Containing 9	40.02	Potential role in regulation of cell death.[9]	
CEACAM6	Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6	34.64	Cell adhesion; not previously well-described in skin.[9]	
KRT4	Keratin 4	26.97	Involved in epidermal development and differentiation.[9]	
C10orf54	Chromosome 10 Open Reading Frame 54	14.42	Encodes platelet receptor Gi24; function in skin unknown.[9]	
DHRS9	Dehydrogenase/Redu ctase 9	11.96	Metabolism.	
LCN2	Lipocalin 2	10.73	Involved in inflammatory responses.[9]	
CYP26A1	Cytochrome P450 Family 26 Subfamily A Member 1	-	Metabolism of retinoic acid.[9]	
Down-regulated				
Data not specified in the provided search results	_			

Experimental Protocol: Gene Expression Analysis in Human Skin Organ Culture



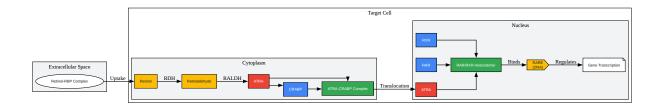
This protocol outlines the methodology for analyzing gene expression in response to topical ATRA treatment in an ex vivo human skin model.[9]

- Tissue Source: Full-thickness human skin obtained from cosmetic surgery.
- Explant Culture: Skin explants are cultured at the air-liquid interface on a culture mediumsaturated support.
- Treatment: All-trans retinoic acid (concentration not specified) or a placebo is topically applied to the epidermal surface of the skin explants.
- Incubation: The treated explants are incubated for 24 hours.
- RNA Extraction: Total RNA is isolated from the skin tissue.
- · Gene Expression Analysis:
 - Microarray: Oligonucleotide microarrays are used for global gene expression profiling.
 - Real-Time PCR (RT-PCR): Data from the microarray is validated using RT-PCR for specific genes of interest.

Signaling Pathway and Experimental Workflow

The canonical signaling pathway for ATRA involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABP), translocation to the nucleus, and subsequent activation of RAR/RXR heterodimers, leading to the transcription of target genes.





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Caption: Canonical All-Trans Retinoic Acid (ATRA) Signaling Pathway.

N-(4-hydroxyphenyl)retinamide (Fenretinide/4-HPR): Gene Expression in Cancer Cells

Fenretinide is a synthetic retinoid that has shown promise as a chemotherapeutic and chemopreventive agent.[10] Its mechanism of action is distinct from ATRA, often inducing apoptosis even in ATRA-resistant cancer cell lines.[11]

Quantitative Gene Expression Data

The following table summarizes the differential gene expression in Huh7 human hepatocellular carcinoma cells treated with Fenretinide versus ATRA.[11][12]



Gene Symbol	Gene Name	Treatment	Regulation by Fenretinide	Regulation by ATRA	Pathway Involvemen t
DEDD2	Death Effector Domain Containing 2	Fenretinide	Up-regulated	No significant change	Fas/TNFα- mediated apoptosis[11] [12]
CASP8	Caspase 8	Fenretinide	Up-regulated	No significant change	Fas/TNFα- mediated apoptosis[11] [12]
CASP4	Caspase 4	Fenretinide	Up-regulated	No significant change	Fas/TNFα- mediated apoptosis[11] [12]
HSPA1A/B	Heat Shock Protein Family A (Hsp70) Member 1A/B	Fenretinide	Up-regulated	No significant change	Fas/TNFα- mediated apoptosis[11] [12]
BIRC3	Baculoviral IAP Repeat Containing 3	ATRA	No significant change	Up-regulated	Apoptosis inhibition[11] [12]
TNFAIP3	TNF Alpha Induced Protein 3	ATRA	No significant change	Up-regulated	Apoptosis inhibition[11] [12]
SOSC2	Suppressor Of Cytokine Signaling 2	ATRA	Inhibited	Up-regulated	RAS/RAF/ER K survival pathway[11] [12]
BRAF	B-Raf Proto- Oncogene,	ATRA	Inhibited	Up-regulated	RAS/RAF/ER K survival



	Serine/Threo nine Kinase				pathway[11] [12]
MEK (MAP2K)	Mitogen- Activated Protein Kinase Kinase	ATRA	Inhibited	Up-regulated	RAS/RAF/ER K survival pathway[11] [12]
ERK (MAPK)	Mitogen- Activated Protein Kinase	ATRA	Inhibited	Up-regulated	RAS/RAF/ER K survival pathway[11] [12]

Experimental Protocol: Gene Expression Analysis in Hepatocellular Carcinoma Cells

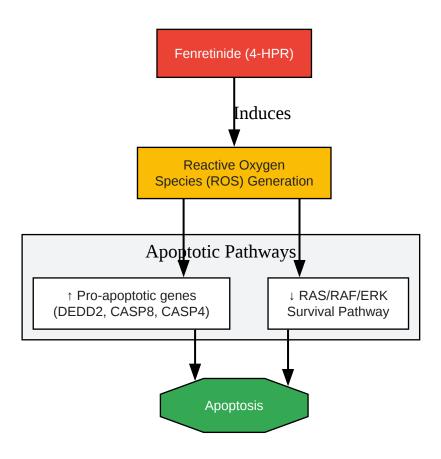
This protocol provides a general methodology for studying the effects of Fenretinide on gene expression in a cancer cell line.[11][12]

- Cell Culture: Huh7 human hepatocellular carcinoma cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with either Fenretinide or ATRA at a specified concentration and for a defined duration.
- RNA Extraction: Total RNA is isolated from the treated and control cells.
- Gene Expression Profiling:
 - Microarray Analysis: Genome-wide gene expression is profiled using microarrays.
- Chromatin Immunoprecipitation (ChIP):
 - ChIP is performed using an anti-RXRα antibody to identify the DNA binding sites of the retinoid X receptor, providing insight into direct gene targets.

Signaling Pathway and Experimental Workflow



Fenretinide can induce apoptosis through pathways that are independent of the classical RAR/RXR signaling. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to downstream apoptotic events.



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Caption: Proposed Receptor-Independent Signaling by Fenretinide.

Conclusion

While direct gene expression data for N,N-diethyl-retinamide remains elusive, the comprehensive analysis of all-trans retinoic acid and Fenretinide provides a solid foundation for understanding the potential molecular mechanisms of retinamide compounds. ATRA primarily acts through the canonical RAR/RXR pathway to regulate a wide array of genes involved in skin homeostasis. In contrast, Fenretinide demonstrates a more complex mechanism in cancer cells, inducing apoptosis through both receptor-dependent and -independent pathways, highlighting its potential as a therapeutic agent with a distinct mode of action. Future transcriptomic studies on N,N-diethyl-retinamide and other novel retinoids are warranted to fully elucidate their biological functions and therapeutic potential.



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